molecular formula C18H20FN3OS B5752629 N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5752629
M. Wt: 345.4 g/mol
InChI Key: BYLHQXPAFFZMKB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or ethanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: May require specific catalysts or reagents depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
  • N-(2-bromophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Uniqueness

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(24)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHQXPAFFZMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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